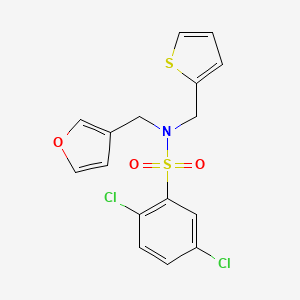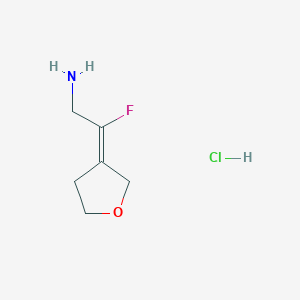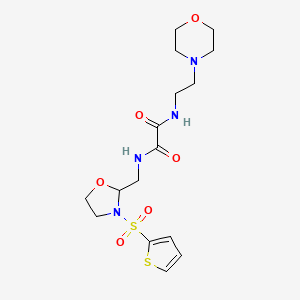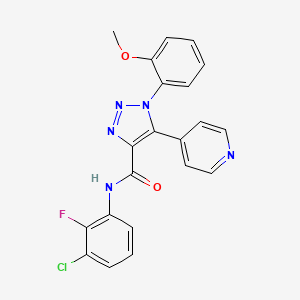
3-(2-Chloropyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloropyridin-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “3-(2-Chloropyridin-4-yl)propanoic acid” is 1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.It is stored at room temperature . The InChI code for this compound is 1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) .
Scientific Research Applications
Catalytic Properties
The study of yttrium oxide catalysts derived from different inorganic precursors has shown that these catalysts exhibit Bronsted acid, Lewis acid, and basic sites. These sites' type and strength are influenced by the catalyst's origin and pretreatment temperature, indicating the potential for compounds like 3-(2-Chloropyridin-4-yl)propanoic acid to play a role in catalysis and surface chemistry (Hussein & Gates, 1998).
Molecular Complexation
Research into the complexation behavior of molecular tweezers with active site carboxylic acids like 3-(2-Chloropyridin-4-yl)propanoic acid reveals that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This has implications for understanding molecular interactions and developing new materials or sensors (Zimmerman, Wu, & Zeng, 1991).
Herbicidal Applications
In agricultural research, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, which share structural similarities with 3-(2-Chloropyridin-4-yl)propanoic acid, have been studied for their herbicidal properties. These compounds demonstrate varying biological activities based on the substitution position on the pyridine ring, highlighting their potential in designing more effective herbicides (Andrea et al., 1990).
Antimicrobial Activity
The synthesis and study of compounds like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone, related to 3-(2-Chloropyridin-4-yl)propanoic acid, have shown potential antimicrobial activities. This suggests a pathway for developing new antimicrobial agents using similar structural frameworks (Sivakumar et al., 2021).
Material Science and Polymer Chemistry
In the field of material science, the exploration of naturally occurring phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation presents a sustainable approach to modifying aliphatic hydroxyls. This research underscores the potential of compounds like 3-(2-Chloropyridin-4-yl)propanoic acid in the development of new materials and coatings with specific properties (Trejo-Machin et al., 2017).
Safety and Hazards
The safety information for “3-(2-Chloropyridin-4-yl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chloropyridin-4-yl)propanoic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
3-(2-chloropyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZNQEUGUIJJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767615.png)

![Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2767618.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)
